11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains two N-methyl-1H-benzimidazolium-3-methylene groups attached to a 9,10-dihydro-9,10-ethanoanthracene backbone, and is associated with two trifluoromethanesulfonate anions .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple cyclic structures (benzimidazolium and anthracene) and the associated trifluoromethanesulfonate anions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzimidazolium groups might be involved in electron transfer reactions, while the anthracene backbone could participate in aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the benzimidazolium groups and the anthracene backbone might confer aromaticity, while the trifluoromethanesulfonate anions could impart polarity .Scientific Research Applications
Modification of Polyesters
Bridged anthracene derivatives, including structures similar to 11,12-Bis[N-methyl-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate), have been utilized to improve the physical properties of polyesters. These derivatives are particularly notable for their ability to increase the glass transition temperatures of polyesters, enhancing their thermal stability (Klanderman & Faber, 1968).
Catalysis in Polymerization
Compounds with similar frameworks have been explored for their catalytic properties in processes like the methoxycarbonylation of ethylene and COethylene copolymerization. The stereochemistry of the ethanoanthracene tether significantly influences the selectivity of the catalyst, demonstrating the importance of structural factors in these chemical processes (Doherty et al., 2001).
Applications in Material Science and Electrochemistry
Study of Ionic Liquids
Analogous compounds have been synthesized and characterized to study the interaction of different anions in solution states. These studies are crucial for understanding the properties of ionic liquids and their potential applications in various fields, including material science and electrochemistry (Suresh et al., 2012).
Room Temperature Ionic Liquids
Research has been conducted on the synthesis of room temperature ionic liquids containing imidazolium and triazolium salts. These compounds exhibit low glass transition temperatures, indicating their potential utility in various industrial applications due to their favorable thermal properties (Gao et al., 2004).
Liquid Crystalline Properties
Long-chain imidazolium salts, closely related to the compound , have been synthesized and analyzed for their liquid crystalline properties. The thermotropic phase behavior of these salts reveals their potential application in creating advanced materials with specific structural and thermal characteristics (Bradley et al., 2002).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-methyl-3-[[16-[(3-methylbenzimidazol-3-ium-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]benzimidazol-1-ium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4.2CHF3O3S/c1-35-21-37(31-17-9-7-15-29(31)35)19-27-28(20-38-22-36(2)30-16-8-10-18-32(30)38)34-25-13-5-3-11-23(25)33(27)24-12-4-6-14-26(24)34;2*2-1(3,4)8(5,6)7/h3-18,21-22,27-28,33-34H,19-20H2,1-2H3;2*(H,5,6,7)/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDMNEVAFPSGJT-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C2=CC=CC=C21)CC3C(C4C5=CC=CC=C5C3C6=CC=CC=C46)CN7C=[N+](C8=CC=CC=C87)C.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32F6N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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